N'~1~,N'~2~-双(3-吡啶甲亚甲基)乙二酰二肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

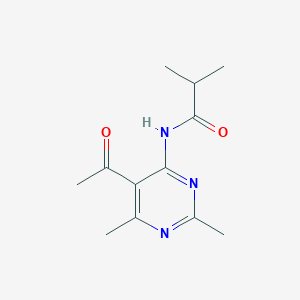

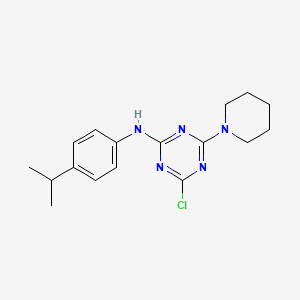

N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is a compound of interest in various fields of chemistry due to its unique structural and functional properties. It belongs to a class of compounds known for their potential in forming complex structures with metals, acting as ligands in coordination chemistry, and exhibiting specific chemical and physical properties due to the presence of nitrogen-rich pyridinyl groups and the ethanedihydrazide moiety.

Synthesis Analysis

The synthesis of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide involves multi-step organic reactions, starting from basic pyridine derivatives and proceeding through various functional group transformations. The synthesis typically involves condensation reactions, where aldehydes or ketones react with hydrazides to form the corresponding bis(pyridinylmethylene)ethanedihydrazide compounds. This process requires precise control of reaction conditions to achieve high yield and purity (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is characterized by X-ray crystallography, revealing the orientation of the pyridine planes and their spatial arrangement with respect to the ethanedihydrazide moiety. These structures often exhibit significant dihedral angles between the pyridine and adjacent planes, contributing to the overall molecular conformation and the potential for intermolecular interactions (Lin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide includes its ability to act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit different geometries and coordination modes, influenced by the ligand's structure and the metal ions' electronic and steric requirements. The compound's nitrogen-rich pyridinyl groups make it an effective chelator for metal ions, leading to diverse applications in catalysis, materials science, and molecular electronics (Mulqi et al., 1982).

Physical Properties Analysis

The physical properties of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are significantly influenced by the compound's molecular structure, including the arrangement of functional groups and the overall molecular geometry. Studies on similar compounds have shown that the nature of substituents and the molecular conformation can affect the material's solubility and thermal stability, impacting its practical applications (Raghu & Jeong, 2008).

科学研究应用

配位化学和分子结构

N'1,N'2-双(3-吡啶甲亚甲基)乙二酰二肼作为四齿配体,与各种金属离子形成配合物。这些配合物因其多样的结构几何和在催化、磁性以及作为进一步化学改性的前体方面的潜在应用而受到关注。例如,由该配体和镍(II)离子衍生的配合物因其磁性而受到研究,突出了伪卤化物在介导金属中心之间的铁磁耦合中的作用 (Habib 等,2008)。

抗癌和抗菌活性

研究还探讨了衍生自 N'1,N'2-双(3-吡啶甲亚甲基)乙二酰二肼的化合物的潜在生物活性,包括它们的抗癌和抗菌特性。一项关于由该配体衍生的新型大环席夫碱的研究发现,它们具有显着的抗癌活性,以及对革兰氏阴性和革兰氏阳性细菌的抗菌作用 (Zayed 等,2017)。

超分子化学

该配体参与超分子化学,特别是在轮烷和伪轮烷的形成中,表明其在开发分子机器和传感器方面的效用。它与冠醚形成配合物并作为金属有机框架 (MOF) 的多用途构建块的能力表明它在设计具有分离、存储和传感器技术潜在应用的功能材料中发挥着重要作用 (Loeb,2007)。

催化应用

此外,基于 N'1,N'2-双(3-吡啶甲亚甲基)乙二酰二肼的配合物已在烷烃和醇的氧化中显示出催化活性,为合成有价值的化学产品提供了一种可持续的方法。此类催化剂可以通过在温和条件下促进有效的转化,在开发更绿色的化学工艺中发挥重要作用 (Sutradhar 等,2018)。

属性

IUPAC Name |

N,N'-bis[(E)-pyridin-3-ylmethylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(19-17-9-11-3-1-5-15-7-11)14(22)20-18-10-12-4-2-6-16-8-12/h1-10H,(H,19,21)(H,20,22)/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYISFJPLSDVRQB-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'~1~,N'~2~-bis[(E)-pyridin-3-ylmethylidene]ethanedihydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)

![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)